2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid
Overview
Description
“2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” is a chemical compound . It is related to “4-Methoxycarbonylphenylboronic acid”, which is used in various chemical reactions .
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, involves six steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C15H11ClO4 .Chemical Reactions Analysis
“4-Methoxycarbonylphenylboronic acid” is used in various chemical reactions such as Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, One-pot ipso-nitration of arylboronic acids, and Copper-catalyzed nitration .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 290.699g/mol .Scientific Research Applications
Synthesis and Manufacturing
- 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors, a group of compounds with potential for diabetes therapy. A study by Zhang et al. (2022) describes the use of dimethyl terephthalate as a starting material in a six-step process to prepare this compound, which demonstrates scalability and cost-effectiveness in industrial production (Zhang et al., 2022).
Molecular and Crystal Structures
- Qian et al. (2005) investigated 2-(4-hydroxyphenylazo)benzoic acid and 3,5-dimethoxy-4-hydroxycinnamic acid, matrices for MALDI-TOF-MS research, which share structural similarities with this compound. These compounds have been structurally elucidated to understand their role in mass spectrometry analysis (Qian & Huang, 2005).
Pharmaceutical Research
- The compound's derivatives have been explored for their antibacterial activity. Rai et al. (2009) synthesized novel oxadiazole derivatives using substituted benzoic acid, demonstrating significant antibacterial properties against various bacteria. This research highlights the potential of this compound derivatives in developing new antibacterial agents (Rai et al., 2009).
Chemical Process Development
- In the study by Mayershofer et al. (2006), benzoic acid derivatives, including those structurally related to this compound, were used in the synthesis of ruthenium-based metathesis catalysts. This research provides insights into the application of these compounds in developing new materials through cyclopolymerization processes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid is the Sodium-glucose cotransporter-2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to the reduction of blood glucose levels .
Mode of Action
This compound interacts with SGLT2 by binding to it, which inhibits the reabsorption of glucose in the kidneys . This results in the excretion of glucose through urine, thereby reducing blood glucose levels .
Biochemical Pathways
The compound’s action on SGLT2 affects the glucose reabsorption pathway in the kidneys . . This leads to a decrease in blood glucose levels.
Result of Action
The inhibition of SGLT2 by this compound leads to a decrease in blood glucose levels . This can be beneficial in the management of conditions like diabetes, where regulation of blood glucose is crucial . Additionally, it could also lead to a reduction in body weight and lower blood pressure .
Safety and Hazards
The safety data sheet for a related compound, “2-Chlorobenzoic acid”, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Future Directions
The future directions for “2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” and related compounds could involve their use in the synthesis of new drugs. For example, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Properties
IUPAC Name |
2-chloro-5-(4-methoxycarbonylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGDYJSLXJBJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690718 | |
Record name | 4-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-35-8 | |
Record name | 4-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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